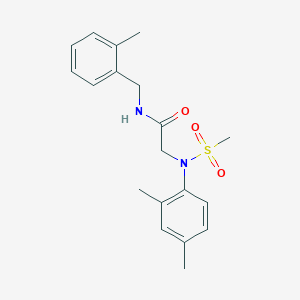![molecular formula C17H18Cl2O3 B3936609 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B3936609.png)
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene
描述
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular diseases and metabolic disorders. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism, as well as inflammation and oxidative stress.
作用机制
The mechanism of action of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene involves the activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation and oxidative stress. By binding to PPARδ, 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene promotes the oxidation of fatty acids and glucose, as well as the production of antioxidants and anti-inflammatory cytokines. This leads to an improvement in metabolic and cardiovascular health, as well as a reduction in the risk of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has been found to have several biochemical and physiological effects, including an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. It also reduces the expression of genes involved in lipogenesis, inflammation, and oxidative stress in these tissues. Moreover, it has been shown to improve cardiac function, reduce atherosclerosis, and inhibit angiogenesis and tumor growth in animal models.
实验室实验的优点和局限性
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified to high purity. However, it also has some limitations, including its potential toxicity and off-target effects, as well as its high cost and limited availability. Therefore, careful consideration should be given to the dose, duration, and route of administration of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene in lab experiments.
未来方向
There are several future directions for the research on 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene, including its potential use as a therapeutic agent for various diseases, as well as its role in regulating stem cell differentiation, immune function, and aging. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the beneficial and adverse effects of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene, as well as to develop more selective and safer PPARδ agonists for clinical use.
科学研究应用
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, cancer, and neurodegenerative disorders. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation and oxidative stress in animal models of metabolic disorders. Moreover, it has been found to inhibit the growth and proliferation of cancer cells, as well as to protect against neurotoxicity and cognitive impairment in animal models of neurodegenerative diseases.
属性
IUPAC Name |
1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-9-13(18)10-16(19)17(12)22-8-4-7-21-15-6-3-5-14(11-15)20-2/h3,5-6,9-11H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVAIJBAMKGWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=CC=CC(=C2)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B3936531.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]quinoline](/img/structure/B3936538.png)
![1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936545.png)
![methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate](/img/structure/B3936551.png)
![4-butoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936556.png)
![3-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936557.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B3936565.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936572.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3936578.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936594.png)
![2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3936596.png)
![4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3936602.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B3936607.png)
